Boc-4-Amino-D-phenylalanine Boc-4-Amino-D-phenylalanine
Brand Name: Vulcanchem
CAS No.: 164332-89-2
VCID: VC21540589
InChI: InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
SMILES: CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Molecular Formula: C14H20N2O4
Molecular Weight: 280,32 g/mole

Boc-4-Amino-D-phenylalanine

CAS No.: 164332-89-2

VCID: VC21540589

Molecular Formula: C14H20N2O4

Molecular Weight: 280,32 g/mole

* For research use only. Not for human or veterinary use.

Boc-4-Amino-D-phenylalanine - 164332-89-2

Description

Boc-4-Amino-D-phenylalanine, also known as N-tert-butoxycarbonyl-4-amino-D-phenylalanine, is a derivative of the amino acid D-phenylalanine. It is protected by a tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis to protect the amino group during chemical reactions. This compound has a molecular formula of C14H20N2O4 and a molecular weight of 280.32 g/mol .

Applications in Research

Boc-4-Amino-D-phenylalanine is widely used in various research fields due to its versatility and the specific functionalities it offers:

  • Peptide Synthesis: It serves as a key building block in the synthesis of peptides, particularly in developing therapeutic proteins and biologically active peptides. The Boc protecting group allows for selective deprotection and modification during peptide synthesis .

  • Drug Development: This compound plays a crucial role in the pharmaceutical industry by facilitating the design and optimization of drugs that target specific biological pathways, enhancing efficacy and reducing side effects .

  • Bioconjugation: Researchers use it for bioconjugation processes, linking drugs to antibodies or other biomolecules, which improves targeted delivery in cancer therapies .

  • Neuroscience Research: It is valuable in studies related to neurotransmitter functions, aiding in the understanding of neurological disorders and potential treatments .

Research Findings and Developments

Recent studies have highlighted the importance of amino acid derivatives like Boc-4-Amino-D-phenylalanine in advancing peptide-based therapies. For instance, Boc-protected amino acids are useful precursors for peptide or peptide-based drugs, as they allow for controlled release of the amino group during synthesis .

Moreover, the use of D-phenylalanine derivatives has been explored in medical applications, such as treating chronic pain, although more research is needed to confirm these effects . The compound's unique structure allows for selective modifications, facilitating the design of peptides with specific biological activities.

CAS No. 164332-89-2
Product Name Boc-4-Amino-D-phenylalanine
Molecular Formula C14H20N2O4
Molecular Weight 280,32 g/mole
IUPAC Name (2R)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Standard InChI InChI=1S/C14H20N2O4/c1-14(2,3)20-13(19)16-11(12(17)18)8-9-4-6-10(15)7-5-9/h4-7,11H,8,15H2,1-3H3,(H,16,19)(H,17,18)/t11-/m1/s1
Standard InChIKey NDMVQEZKACRLDP-LLVKDONJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)N)C(=O)O
SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Canonical SMILES CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)N)C(=O)O
Synonyms 164332-89-2;Boc-4-Amino-D-phenylalanine;Boc-D-Phe(4-NH2)-OH;(R)-3-(4-Aminophenyl)-2-((tert-butoxycarbonyl)amino)propanoicacid;4-Amino-N-(tert-butoxycarbonyl)-D-phenylalanine;SBB064579;(2R)-3-(4-aminophenyl)-2-[(tert-butoxycarbonyl)amino]propanoicacid;Boc-D-4-Aminophenylalanine;Boc-D-4-aminophe;PubChem12287;Boc-p-amino-D-Phe-OH;Boc-4-amino-D-Phe-OH;SCHEMBL2730038;4-Amino-N-Boc-D-phenylalanine;CTK3J1802;MolPort-001-758-549;ACT09841;ZINC2560672;8346AA;ANW-22090;CB-637;AKOS015841348;AKOS015890227;AN-7381;RTC-066758
PubChem Compound 7019658
Last Modified Aug 15 2023

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